

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fabomotizole

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Compound of Interest

Compound Name: *Fabomotizole*

Cat. No.: *B1666629*

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Introduction

Fabomotizole, marketed under the trade name Afobazole, is a non-benzodiazepine anxiolytic and neuroprotective agent.^[1] Developed in Russia, it is utilized for the treatment of anxiety disorders and neurasthenia. Its mechanism of action is believed to involve a combination of sigma-1 receptor agonism, melatonin receptor modulation, and inhibitory effects on monoamine oxidase A (MAO-A). This guide provides a detailed overview of the chemical structure of **Fabomotizole** and a comprehensive description of its synthetic pathway, including experimental protocols and relevant chemical data.

Chemical Structure and Properties

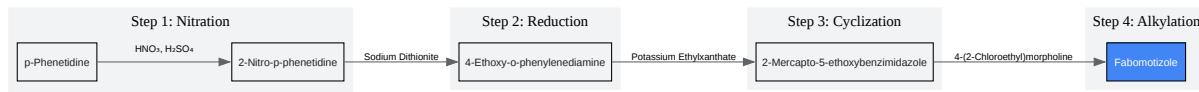
Fabomotizole is chemically known as 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine. Its chemical structure consists of a benzimidazole core substituted with an ethoxy group, linked through a thioether bond to an ethylmorpholine moiety.

Table 1: Chemical and Physical Properties of **Fabomotizole**

Property	Value
IUPAC Name	4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine
Molecular Formula	C ₁₅ H ₂₁ N ₃ O ₂ S
Molecular Weight	307.41 g/mol
CAS Number	173352-21-1
Appearance	Off-white to light yellowish-brown powder
Melting Point	111-113°C (as 2-nitro-p-phenetidine intermediate)[2]
Solubility	Soluble in DMSO

Synthesis of Fabomotizole

The synthesis of **Fabomotizole** is a multi-step process that begins with the preparation of key intermediates. The overall synthetic pathway is illustrated in the diagram below, followed by detailed experimental protocols for each step.



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Fig. 1: Synthetic Pathway of **Fabomotizole**

Step 1: Synthesis of 2-Nitro-p-phenetidine

The synthesis commences with the nitration of p-phenetidine.

Experimental Protocol:

- Materials: p-Phenetidine, Nitric Acid, Sulfuric Acid.
- Procedure: A detailed experimental protocol for the nitration of p-phenetidine to yield 2-nitro-p-phenetidine is not explicitly available in the provided search results. However, a general procedure for the nitration of aromatic compounds involves the slow addition of the aromatic substrate to a mixture of concentrated nitric and sulfuric acids at a controlled temperature, typically below room temperature, to prevent over-nitration and side reactions. The reaction mixture is then typically poured onto ice, and the precipitated product is collected by filtration, washed with water, and purified, often by recrystallization.

Table 2: Quantitative Data for 2-Nitro-p-phenetidine

Parameter	Value	Reference
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[2]
Molecular Weight	182.18 g/mol	[2]
Melting Point	111-113 °C	[2]

Step 2: Synthesis of 4-Ethoxy-o-phenylenediamine

The nitro group of 2-nitro-p-phenetidine is then reduced to an amine to form 4-ethoxy-o-phenylenediamine.

Experimental Protocol:

- Materials: 2-Nitro-p-phenetidine, Sodium Dithionite.
- Procedure: The industrial synthesis of **Fabomotizole** utilizes sodium dithionite for the reduction of 2-nitro-p-phenetidine.^[1] A general laboratory procedure for the reduction of a nitro group to an amine using sodium dithionite involves dissolving the nitro compound in a suitable solvent system (e.g., a mixture of an organic solvent and water) and then adding an aqueous solution of sodium dithionite. The reaction is often carried out at an elevated temperature and may require a basic environment. After the reaction is complete, the product is isolated by extraction and purified. A specific protocol for this reaction with detailed conditions and yields was not found in the provided search results.

Table 3: Quantitative Data for 4-Ethoxy-o-phenylenediamine

Parameter	Value	Reference
Molecular Formula	C ₈ H ₁₂ N ₂ O	[3]
Molecular Weight	152.19 g/mol	[3]

Step 3: Synthesis of 2-Mercapto-5-ethoxybenzimidazole

The diamine intermediate undergoes cyclization to form the benzimidazole ring.

Experimental Protocol:

- Materials: 4-Ethoxy-o-phenylenediamine, Potassium Ethylxanthate, Ethanol, Water, Acetic Acid.
- Procedure: A general procedure for the synthesis of 2-mercaptopbenzimidazoles involves the reaction of an o-phenylenediamine with carbon disulfide or a xanthate. The synthesis of **Fabomotizole** employs potassium ethylxanthate for the cyclization of 4-ethoxy-o-phenylenediamine.[1] A similar procedure for the synthesis of 5-methoxy-2-mercaptopbenzimidazole involves refluxing a mixture of the corresponding diamine, potassium hydroxide, and carbon disulfide in 95% ethanol and water for three hours. After treatment with charcoal and filtration, the product is precipitated by acidification with dilute acetic acid.[4]

Table 4: Quantitative Data for 2-Mercapto-5-ethoxybenzimidazole

Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₀ N ₂ OS	
Molecular Weight	194.26 g/mol	

Step 4: Synthesis of Fabomotizole

The final step is the alkylation of the thiol group of the benzimidazole intermediate.

Experimental Protocol:

- Materials: 2-Mercapto-5-ethoxybenzimidazole, 4-(2-Chloroethyl)morpholine hydrochloride, a suitable base, and a solvent.
- Procedure: The alkylation of 2-mercaptop-5-ethoxybenzimidazole is carried out with 4-(2-chloroethyl)morpholine.^[1] A general procedure for the S-alkylation of 2-mercaptopbenzimidazoles involves reacting the mercapto compound with an alkyl halide in the presence of a base (such as potassium carbonate) in a polar aprotic solvent (like acetone or DMF) under reflux conditions.^[5] The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent, followed by purification of the crude product, often by recrystallization.

Conclusion

This technical guide has outlined the chemical structure and a viable synthetic route for **Fabomotizole**. The synthesis involves a four-step sequence starting from readily available p-phenetidine. While the overall pathway is well-established, detailed experimental procedures with specific reaction parameters and yields for each step would require further investigation from primary literature such as patents and peer-reviewed articles. The provided information serves as a comprehensive foundation for researchers and drug development professionals interested in the chemistry of **Fabomotizole**.

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